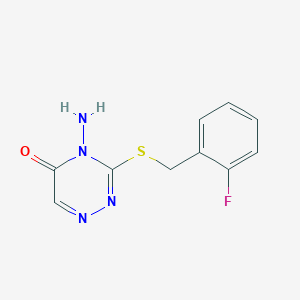

![molecular formula C18H19N3O3S2 B2404984 N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 922920-57-8](/img/structure/B2404984.png)

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

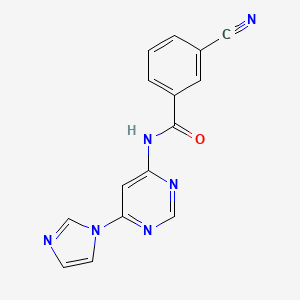

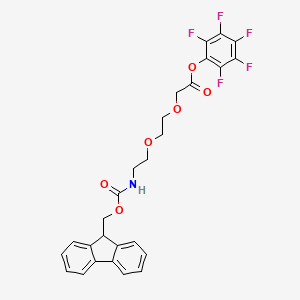

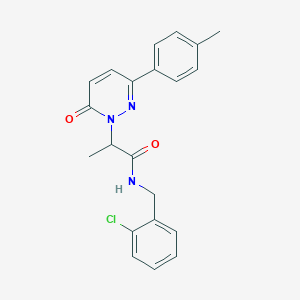

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the benzo[d]thiazol-5-yl and N,N-diethylsulfamoyl groups suggest that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol-5-yl group would contribute a heterocyclic component, while the N,N-diethylsulfamoyl group would add further complexity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo reactions such as excited state intramolecular proton transfer .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups. For instance, the presence of the N,N-diethylsulfamoyl group could influence properties such as solubility and reactivity .Aplicaciones Científicas De Investigación

DNA Binding and Fluorescence

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide belongs to a family of compounds known for their ability to bind to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property is exemplified by Hoechst 33258, a well-known compound within this family. These compounds are primarily used as fluorescent DNA stains due to their ability to penetrate cells, making them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Moreover, their potential extends to radioprotection and topoisomerase inhibition, highlighting their importance in rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Activities

Benzothiazole derivatives, like this compound, exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. This versatility is due to the benzothiazole nucleus, which is a principle moiety in numerous bioactive compounds and drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole. The diverse pharmacological activities of benzothiazole-containing compounds, combined with their structural features, make them significant for future research and therapeutic applications (Sumit, Kumar, & Mishra, 2020).

Antioxidant and Anti-inflammatory Agents

The synthesis of benzofused thiazole derivatives, including this compound, is of interest due to their potent antioxidant and anti-inflammatory activities. These compounds are synthesized through cyclocondensation reactions and are evaluated for their in vitro antioxidant and anti-inflammatory activities. The benzofused thiazole derivatives provide a valuable template for evaluating new anti-inflammatory agents and antioxidants, contributing to the development of alternative therapeutic agents (Raut et al., 2020).

Medicinal Chemistry Importance

Benzothiazole derivatives, including this compound, play a crucial role in medicinal chemistry due to their broad pharmacological activities. They are known to possess anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The benzothiazole scaffold's low toxicity and enhanced activities make it an integral structure in natural and synthetic bioactive molecules, signifying its rapid development in medicinal chemistry (Bhat & Belagali, 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-3-21(4-2)26(23,24)15-8-5-13(6-9-15)18(22)20-14-7-10-17-16(11-14)19-12-25-17/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNYMTFHOKWHBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)

![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)

![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)